molecular formula C11H11BrN4O2 B14665719 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide CAS No. 40889-48-3

3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide

Cat. No.: B14665719
CAS No.: 40889-48-3
M. Wt: 311.13 g/mol
InChI Key: MGTHGQKWDWVBRN-UHFFFAOYSA-N
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Description

3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse chemical reactivity and wide range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and antimycobacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide typically involves the reaction of 6-bromo-2-methyl-4-oxo-3(4H)-quinazolineacetic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen substitution reactions can occur at the bromine atom, leading to the formation of different substituted quinazolinones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.

    Biology: Studied for its potential antibacterial and antimycobacterial activities.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of tuberculosis and other bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit essential biosynthetic and salvage pathways in bacteria, leading to their death. It may also interact with enzymes and proteins involved in bacterial metabolism, disrupting their normal function .

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: These compounds share the quinazolinone scaffold and exhibit similar biological activities.

    6-Bromo-2-methyl-4-oxo-quinazoline derivatives: These compounds have similar chemical structures but differ in their substituents.

Uniqueness

3(4H)-Quinazolineacetic acid, 6-bromo-2-methyl-4-oxo-, hydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrazide group allows for further functionalization, making it a versatile compound for various applications .

Properties

CAS No.

40889-48-3

Molecular Formula

C11H11BrN4O2

Molecular Weight

311.13 g/mol

IUPAC Name

2-(6-bromo-2-methyl-4-oxoquinazolin-3-yl)acetohydrazide

InChI

InChI=1S/C11H11BrN4O2/c1-6-14-9-3-2-7(12)4-8(9)11(18)16(6)5-10(17)15-13/h2-4H,5,13H2,1H3,(H,15,17)

InChI Key

MGTHGQKWDWVBRN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)Br)C(=O)N1CC(=O)NN

Origin of Product

United States

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